molecular formula C19H19NO3 B4142109 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4142109
M. Wt: 309.4 g/mol
InChI Key: QFZOVXHGXOSEJB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydro[1,4]dioxino[2,3-g]quinolinone family, characterized by a fused quinoline core integrated with a dioxane ring system. The 2,5-dimethylphenyl substituent at the 9-position distinguishes it from other analogs. Such derivatives are synthesized via cyclocondensation reactions involving hydroxyquinoline precursors and active methylene compounds, as exemplified in related syntheses .

Properties

IUPAC Name

9-(2,5-dimethylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-3-4-12(2)13(7-11)14-9-19(21)20-16-10-18-17(8-15(14)16)22-5-6-23-18/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOVXHGXOSEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(=O)NC3=CC4=C(C=C23)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a member of the quinoline family characterized by its complex structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : Approximately 285.34 g/mol
  • Structural Features : The compound features a quinoline core fused with a dioxin ring and is substituted with a 2,5-dimethylphenyl group. This unique structure contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Anticancer Properties

Studies have shown that This compound has potential as an anti-cancer agent. It appears to influence several cellular processes involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
  • In Vitro Studies : Tests on various cancer cell lines have demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)12Inhibits proliferation
A549 (Lung Cancer)20Cell cycle arrest

Other Biological Activities

Beyond anticancer effects, this compound has been studied for additional biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound. For example:

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased levels of caspase-3 and -9 in MCF-7 cells, indicating activation of the intrinsic apoptotic pathway.
  • Cytotoxicity Assessment : In a comparative study with other quinoline derivatives, this compound showed superior cytotoxicity against multiple cancer cell lines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Bioavailability Studies : Initial assessments suggest high oral bioavailability (>90%) in animal models.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and half-life.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its closest analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent at Position 9 Core Structure
9-(2,5-Dimethylphenyl)-tetrahydrodioxinoquinolinone C₁₉H₁₉NO₃ 309.36 (calculated) 2,5-Dimethylphenyl [1,4]Dioxino[2,3-g]quinolin-7-one
9-(2-Chlorophenyl)-tetrahydrodioxinoquinolinone C₁₇H₁₄ClNO₃ 315.75 2-Chlorophenyl [1,4]Dioxino[2,3-g]quinolin-7-one
6-(3,4,5-Trimethoxyphenyl)-tetrahydrodioxinoisoquinoline C₂₄H₂₇NO₆ 433.48 3,4,5-Trimethoxyphenyl [1,4]Dioxino[2,3-g]isoquinoline
7H-[1,4]Dioxino[2,3-g]chromen-7-one C₁₁H₈O₄ 204.18 N/A [1,4]Dioxino[2,3-g]chromenone

Key Observations :

  • The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the electron-withdrawing 2-chlorophenyl substituent in its analog . This may improve membrane permeability but reduce solubility.

Pharmacological and Industrial Relevance

  • Drug Development : The scaffold’s adaptability (e.g., substituent variation at position 9) allows optimization for diverse targets, from kinase inhibition to redox modulation .
  • Limitations: Limited solubility of dimethylphenyl derivatives may necessitate formulation strategies, such as prodrug design or nanoparticle delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 2
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Reactant of Route 2
9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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